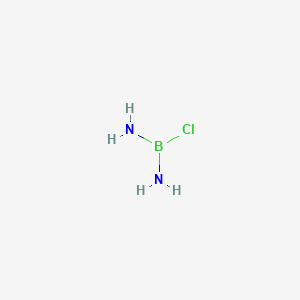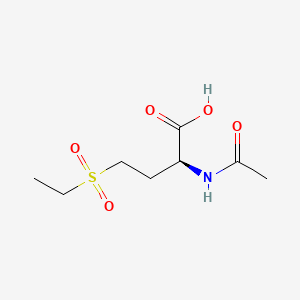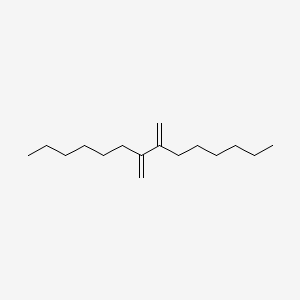![molecular formula C4H6Cl4HgSi2 B14420759 Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
Bis{(dichloromethylsilyl)methyl]mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{[(dichloromethyl)silyl]methyl}mercury is a unique organosilicon compound that features both silicon and mercury atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[(dichloromethyl)silyl]methyl}mercury typically involves the reaction of dichloromethylsilane with a mercury-containing precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Bis{[(dichloromethyl)silyl]methyl}mercury are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety protocols are in place due to the toxic nature of mercury compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{[(dichloromethyl)silyl]methyl}mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of mercury and silicon.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide and mercuric oxide, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis{[(dichloromethyl)silyl]methyl}mercury has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organomercury compounds.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although the toxicity of mercury poses significant challenges.
Wirkmechanismus
The mechanism by which Bis{[(dichloromethyl)silyl]methyl}mercury exerts its effects involves interactions with various molecular targets. The silicon and mercury atoms can form bonds with different substrates, leading to changes in their chemical and physical properties. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethylsilane: A related compound that lacks the mercury atom and is used in various silicon-based syntheses.
Trimethylsilylmercury: Another organosilicon-mercury compound with different substituents on the silicon atom.
Uniqueness
Bis{[(dichloromethyl)silyl]methyl}mercury is unique due to the presence of both dichloromethyl groups and a mercury atom within its structure. This combination imparts distinct chemical properties that are not found in other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C4H6Cl4HgSi2 |
|---|---|
Molekulargewicht |
452.7 g/mol |
InChI |
InChI=1S/2C2H3Cl2Si.Hg/c2*1-5-2(3)4;/h2*2H,1H2; |
InChI-Schlüssel |
ORXPMLUZUDBRDE-UHFFFAOYSA-N |
Kanonische SMILES |
C([Si]C(Cl)Cl)[Hg]C[Si]C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


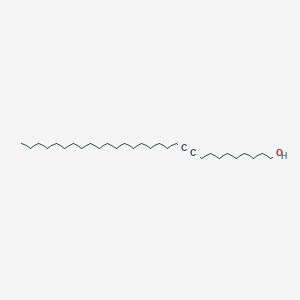

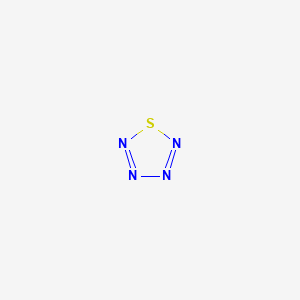
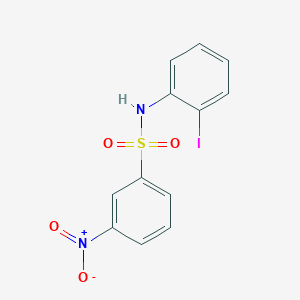
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
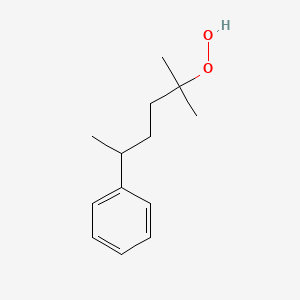
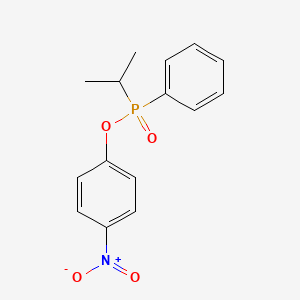
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
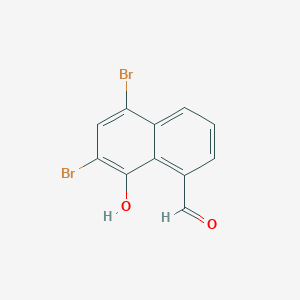
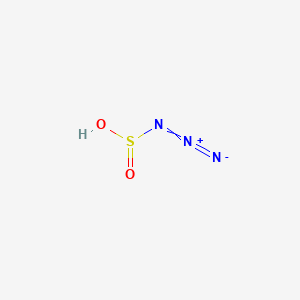
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
